molecular formula C20H30Cl2Ti B1143561 Bis(pentamethylcyclopentadienyl)titanium chloride CAS No. 11136-36-0

Bis(pentamethylcyclopentadienyl)titanium chloride

Cat. No.: B1143561
CAS No.: 11136-36-0
M. Wt: 389.2 g/mol
InChI Key: LFMFRUBOWDXPAI-UHFFFAOYSA-L
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Description

Bis(pentamethylcyclopentadienyl) titanium dichloride (Cp₂TiCl₂, CAS 11136-36-0) is a titanium(IV) metallocene complex featuring two pentamethylcyclopentadienyl (Cp) ligands and two chloride anions. Its molecular formula is C₂₀H₃₀Cl₂Ti, with a molecular weight of 389.23 g/mol. The Cp* ligands, each substituted with five methyl groups, confer enhanced steric bulk and electronic donation compared to unsubstituted cyclopentadienyl (Cp) ligands. This compound typically forms red-brown crystals with a melting point of 190°C .

Properties

CAS No.

11136-36-0

Molecular Formula

C20H30Cl2Ti

Molecular Weight

389.2 g/mol

IUPAC Name

bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene);titanium(4+);dichloride

InChI

InChI=1S/2C10H15.2ClH.Ti/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

LFMFRUBOWDXPAI-UHFFFAOYSA-L

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Ti+4]

Origin of Product

United States

Preparation Methods

Preparation of the Pentamethylcyclopentadienyl Lithium Salt

Pentamethylcyclopentadiene (C5Me5H\text{C}_5\text{Me}_5\text{H}) is deprotonated using lithium diisopropylamide (LDA) or lithium metal in THF at -78°C:

C5Me5H+LiLi(C5Me5)+12H2\text{C}5\text{Me}5\text{H} + \text{Li} \rightarrow \text{Li}(\text{C}5\text{Me}5) + \frac{1}{2} \text{H}_2

The reaction mixture is stirred for 12–24 hours, yielding a deep red solution of Li(C5Me5)\text{Li}(\text{C}_5\text{Me}_5).

Reaction with Titanium Tetrachloride

A stoichiometric amount of TiCl4\text{TiCl}_4 (dissolved in THF) is added dropwise to the Li(C5Me5)\text{Li}(\text{C}_5\text{Me}_5) solution at -78°C. The mixture is gradually warmed to room temperature and stirred for 48 hours to ensure complete ligand substitution.

Workup and Purification

  • Filtration : Lithium chloride byproducts are removed via cannula filtration under inert gas.

  • Solvent removal : THF is evaporated under reduced pressure, leaving a crude orange solid.

  • Recrystallization : The product is purified by recrystallization from hexane or sublimation at 120–150°C under vacuum.

Industrial-Scale Production

Industrial methods mirror laboratory protocols but incorporate scalability and cost-efficiency measures:

  • Continuous flow reactors : Enhance mixing and heat transfer during TiCl4\text{TiCl}_4 addition.

  • Solvent recovery systems : THF is distilled and reused to reduce waste.

  • Automated handling : Glovebox-free systems with nitrogen purging minimize exposure to air.

Parameter Laboratory Scale Industrial Scale
Reaction Volume100 mL – 1 L100 – 10,000 L
Temperature ControlCryogenic bathsJacketed reactors with coolant
Yield60–75%70–85% (optimized)
Purity≥95% (after sublimation)≥90% (recrystallization)

Mechanistic Insights and Byproduct Analysis

The reaction mechanism involves sequential substitution of chloride ligands by Cp* anions. Density functional theory (DFT) studies suggest that the first substitution (TiCl4C5Me5TiCl3\text{TiCl}_4 \rightarrow \text{C}_5\text{Me}_5\text{TiCl}_3) is rate-limiting due to steric hindrance from the bulky Cp* ligand. Key side reactions include:

  • Incomplete substitution : Formation of mono-Cp* species (C5Me5TiCl3\text{C}_5\text{Me}_5\text{TiCl}_3) if stoichiometry is unbalanced.

  • Ligand degradation : Prolonged heating (>60°C) causes Cp* ring opening, detected via mass spectrometry.

Alternative Synthetic Routes

Grignard Reagent Approach

Using C5Me5MgBr\text{C}_5\text{Me}_5\text{MgBr} instead of Li(C5Me5)\text{Li}(\text{C}_5\text{Me}_5) accelerates the reaction but introduces magnesium byproducts, complicating purification:

TiCl4+2C5Me5MgBr(C5Me5)2TiCl2+2MgBrCl\text{TiCl}4 + 2 \, \text{C}5\text{Me}5\text{MgBr} \rightarrow (\text{C}5\text{Me}5)2\text{TiCl}_2 + 2 \, \text{MgBrCl}

Reductive Coupling

A less common method involves reducing C5Me5TiCl3\text{C}_5\text{Me}_5\text{TiCl}_3 with zinc dust in THF, though this risks over-reduction to titanium(III) species.

Challenges and Optimization

  • Moisture sensitivity : Trace water hydrolyzes TiCl4\text{TiCl}_4 to TiO₂, necessitating rigorous drying of solvents and reagents.

  • Steric effects : The Cp* ligand’s bulk slows reaction kinetics; increasing reaction time to 72 hours improves yields.

  • Catalytic additives : Small amounts of Lewis acids (e.g., AlCl3\text{AlCl}_3) enhance substitution rates by polarizing TiCl4\text{TiCl}_4 .

Chemical Reactions Analysis

Types of Reactions: Bis(pentamethylcyclopentadienyl) titanium dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Higher oxidation state titanium complexes.

    Reduction: Lower oxidation state titanium complexes.

    Substitution: Various substituted titanium complexes depending on the substituent used.

Mechanism of Action

The mechanism of action of bis(pentamethylcyclopentadienyl) titanium dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with biological molecules, such as DNA, through coordination with nitrogen and oxygen atoms. This interaction can lead to the formation of reactive oxygen species, which can induce cell death in cancer cells . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the disruption of cellular processes and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Selected Metallocene Dichlorides
Compound Molecular Formula Molecular Weight (g/mol) Ligand Type Key Features
Cp*₂TiCl₂ C₂₀H₃₀Cl₂Ti 389.23 Pentamethyl Cp High steric bulk; Cl⁻ release via DEA
Cp₂TiCl₂ (Titanocene dichloride) C₁₀H₁₀Cl₂Ti 248.97 Unsubstituted Cp Antitumor activity; lower stability
Cp*₂ZrCl₂ C₂₀H₃₀Cl₂Zr 429.61 Pentamethyl Cp Superior polymerization catalyst
Cp₂ZrCl₂ C₁₀H₁₀Cl₂Zr 292.32 Unsubstituted Cp Industrial Ziegler-Natta catalyst

Key Observations :

  • Steric Effects : The Cp* ligands in Cp*₂TiCl₂ hinder close approach of substrates, reducing reactivity in some catalytic applications compared to Cp₂TiCl₂ .

Reactivity and Functional Differences

A. Dissociative Electron Attachment (DEA) Behavior
  • Cp₂TiCl₂ vs. Cp₂TiF₂: The dichloride releases Cl⁻ efficiently under DEA, whereas the difluoride predominantly forms a stable parent anion. This contrast highlights the role of halide electronegativity and bond strength in DEA outcomes .
  • Comparison with Cp₂TiCl₂: The unsubstituted Cp analog lacks the steric shielding of Cp*, leading to faster hydrolysis and lower stability in aqueous environments .
B. Antitumor Activity
  • Cp₂TiCl₂ demonstrates pH-dependent DNA adduct formation, targeting phosphate groups and inducing S/G2 cell cycle arrest .
Table 2: Reactivity Comparison
Property Cp*₂TiCl₂ Cp₂TiCl₂ Cp*₂ZrCl₂
Hydrolysis Rate Slow (steric protection) Rapid Very slow
DEA Cl⁻ Yield High (~80% dissociation) Moderate Not studied
Catalytic Activity Moderate in olefin polymerization Low High (MAO-activated)

Biological Activity

Bis(pentamethylcyclopentadienyl) titanium dichloride, often referred to as bis(pentamethylcyclopentadienyl)TiCl2_2, is a metallocene compound that has garnered interest for its potential biological applications, particularly in the field of cancer treatment. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant studies.

  • Molecular Formula : C20_{20}H30_{30}Cl2_2Ti
  • Molecular Weight : 389.24 g/mol
  • CAS Number : 11136-36-0

The biological activity of bis(pentamethylcyclopentadienyl) titanium dichloride is primarily attributed to its ability to generate reactive species that can interact with cellular components. It is hypothesized that the compound exerts its cytotoxic effects through the following mechanisms:

  • Radical Generation : The compound can undergo reduction to form titanium(III) species, which are capable of generating free radicals. These radicals can induce oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : Bis(pentamethylcyclopentadienyl) titanium dichloride may bind to DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : Similar to other titanocene derivatives, it may inhibit specific proteolytic enzymes involved in tumor progression.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of bis(pentamethylcyclopentadienyl) titanium dichloride on various cancer cell lines:

  • Study 1 : A study demonstrated that bis(pentamethylcyclopentadienyl)TiCl2_2 exhibited significant antiproliferative activity against human colon cancer cell lines, with IC50_{50} values indicating potent cytotoxicity (values not specified in the study) .
  • Study 2 : Research involving murine tumor models showed that treatment with bis(pentamethylcyclopentadienyl)TiCl2_2 led to reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent .

Comparative Efficacy

The following table summarizes the cytotoxicity of bis(pentamethylcyclopentadienyl) titanium dichloride compared to other titanocene compounds:

CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
Bis(pentamethylcyclopentadienyl)TiCl2_2Human Colon Cancer15Radical generation and DNA interaction
Titanocene DichlorideVarious Tumor Lines10Proteolytic enzyme inhibition
Benzyl-substituted TitanocenesHuman Breast Cancer5Enhanced radical formation

Case Studies

  • Case Study on Murine Models : In a controlled experiment with athymic mice bearing human tumor xenografts, administration of bis(pentamethylcyclopentadienyl)TiCl2_2 resulted in a statistically significant reduction in tumor volume after four weeks of treatment compared to untreated controls .
  • Clinical Trials : Although bis(pentamethylcyclopentadienyl) titanium dichloride has not yet entered clinical trials, preliminary findings suggest it holds promise as a candidate for further development due to its favorable safety profile and efficacy against resistant cancer cell lines .

Q & A

Q. What are the established synthetic protocols for Bis(pentamethylcyclopentadienyl) titanium dichloride, and how do reaction conditions influence yield?

The compound is typically synthesized via ligand substitution, reacting pentamethylcyclopentadienyl (C₅Me₅) ligands with titanium tetrachloride (TiCl₄) under inert conditions. Key steps include:

  • Ligand preparation : Deprotonation of pentamethylcyclopentadiene with a strong base (e.g., KH or NaH) in THF.
  • Coordination : Addition of TiCl₄ at low temperatures (−78°C) to avoid side reactions.
  • Purification : Recrystallization from toluene or hexane yields red crystalline product . Yield optimization requires strict control of stoichiometry (2:1 ligand-to-Ti ratio) and exclusion of moisture/oxygen. Reported yields range from 60–85% depending on solvent polarity and reaction time .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirms ligand symmetry and absence of unreacted starting materials. The pentamethylcyclopentadienyl protons appear as a singlet near δ 1.8–2.0 ppm .
  • X-ray diffraction : Resolves the "sandwich" structure, with Ti(IV) center symmetrically coordinated to two C₅Me₅ rings (average Ti–C bond length: 2.35 Å) .
  • Elemental analysis : Validates purity (C: ~61.5%, H: ~7.7%, Cl: ~18.2%) .

Q. What safety precautions are critical when handling this compound?

While specific safety data for this derivative is limited, analogous metallocene dichlorides require:

  • Inert atmosphere handling : Use gloveboxes or Schlenk lines to prevent hydrolysis/oxidation .
  • PPE : Chemical-resistant gloves (e.g., nitrile), sealed goggles, and lab coats.
  • Storage : Under argon in airtight containers at −20°C to mitigate thermal decomposition .

Advanced Research Questions

Q. How does the steric bulk of pentamethylcyclopentadienyl ligands influence catalytic activity in olefin polymerization?

The C₅Me₅ ligands enhance steric hindrance, stabilizing active Ti(III) centers and reducing chain-transfer reactions. Comparative studies show:

  • Higher activity : 2–3× increased ethylene polymerization rates vs. unsubstituted Cp₂TiCl₂.
  • Molecular weight control : Broader polydispersity indices (PDI: 1.8–2.5) due to hindered monomer access . Mechanistic insights are derived from DFT calculations, which correlate ligand conformation with transition-state energies .

Q. What contradictions exist in reported electrochemical properties, and how can they be resolved?

Discrepancies in reduction potentials (−1.2 V to −1.5 V vs. Ag/AgCl) arise from:

  • Solvent effects : Dichloromethane (low dielectric) vs. THF (highly coordinating).
  • Reference electrode calibration : Variations in junction potentials. Standardization using ferrocene/ferrocenium as an internal reference is recommended .

Q. What strategies mitigate ligand dissociation during photochemical applications?

  • Co-ligand addition : Lewis acids (e.g., AlEt₃) stabilize the Ti center via chloride abstraction.
  • UV irradiation control : Shorter wavelengths (<300 nm) minimize ligand-to-metal charge transfer (LMCT) degradation.
  • Spectroscopic monitoring : Time-resolved IR detects transient intermediates (e.g., TiCl₂ radicals) .

Methodological Challenges and Solutions

Challenge Solution Reference
Low solubility in polar solventsUse toluene/hexane mixtures or sonicate with coordinating solvents (e.g., DME).
Air-sensitive characterizationEmploy sealed NMR tubes or in situ X-ray cells under argon flow.
Reproducing catalytic performancePre-dry monomers and solvents over molecular sieves; calibrate catalyst loading.

Q. Key Research Gaps

  • Enantioselective catalysis : No studies explore chiral variants with asymmetric C₅Me₅ substituents.
  • Environmental impact : Limited data on aquatic toxicity or biodegradation pathways.

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